Hydrogen-Bond Acceptor Count: Pyrazine-2-yloxy vs. Pyridine-2-yloxy and Phenyl Analogs
The target compound presents five hydrogen-bond acceptor (HBA) sites (three carbonyl/ether oxygens plus two pyrazine nitrogens) [1]. The direct pyridine analog (pyridin-2-yloxy replacing pyrazin-2-yloxy) reduces the HBA count to four, while the thiophene analog drops to three, and the unsubstituted benzofuran-piperidine methanone (C14H15NO2) retains only two [2]. The additional nitrogen atom in the pyrazine ring also enables bidentate metal coordination or dual hydrogen-bonding, which is absent in the pyridine, thiophene, and phenyl congeners [1].
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 5 HBA (PubChem computed) |
| Comparator Or Baseline | Pyridine analog: 4 HBA; Thiophene analog: 3 HBA; Parent benzofuran-piperidine methanone: 2 HBA |
| Quantified Difference | 1–3 additional HBA sites vs. comparators |
| Conditions | Computed property; PubChem Cactvs 3.4.8.18 |
Why This Matters
Higher HBA count directly expands the potential target interaction landscape, making this compound a more versatile fragment for libraries targeting polar binding pockets.
- [1] PubChem. Computed Properties for CID 71799234 (2026). View Source
- [2] PubChem. Compound entries for benzofuran-2-yl(piperidin-1-yl)methanone (C14H15NO2) and related analogs (2026). View Source
